molecular formula C27H21Cl2NO4S2 B12640102 N-[5-(2-chlorobenzoyl)-4-(3-chlorophenyl)thiophen-2-yl]-2-(4-ethylsulfonylphenyl)acetamide

N-[5-(2-chlorobenzoyl)-4-(3-chlorophenyl)thiophen-2-yl]-2-(4-ethylsulfonylphenyl)acetamide

Cat. No.: B12640102
M. Wt: 558.5 g/mol
InChI Key: PDIFKINHSRCGJM-UHFFFAOYSA-N
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Description

N-[5-(2-chlorobenzoyl)-4-(3-chlorophenyl)thiophen-2-yl]-2-(4-ethylsulfonylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with chlorobenzoyl and chlorophenyl groups, along with an acetamide moiety linked to an ethylsulfonylphenyl group. Its unique structure suggests potential utility in medicinal chemistry, materials science, and other areas of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorobenzoyl)-4-(3-chlorophenyl)thiophen-2-yl]-2-(4-ethylsulfonylphenyl)acetamide typically involves multi-step organic reactions. The process may start with the formation of the thiophene ring, followed by the introduction of chlorobenzoyl and chlorophenyl groups through Friedel-Crafts acylation. The final steps involve the attachment of the acetamide and ethylsulfonylphenyl groups under controlled conditions, such as specific temperatures and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorobenzoyl)-4-(3-chlorophenyl)thiophen-2-yl]-2-(4-ethylsulfonylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorobenzoyl)-4-(3-chlorophenyl)thiophen-2-yl]-2-(4-ethylsulfonylphenyl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(2-chlorobenzoyl)-4-(3-chlorophenyl)thiophen-2-yl]-2-(4-methylsulfonylphenyl)acetamide
  • N-[5-(2-chlorobenzoyl)-4-(3-chlorophenyl)thiophen-2-yl]-2-(4-isopropylsulfonylphenyl)acetamide

Uniqueness

N-[5-(2-chlorobenzoyl)-4-(3-chlorophenyl)thiophen-2-yl]-2-(4-ethylsulfonylphenyl)acetamide stands out due to its specific substitution pattern, which may confer unique chemical and biological properties. Its ethylsulfonyl group, in particular, could influence its reactivity and interactions compared to similar compounds with different substituents.

Properties

Molecular Formula

C27H21Cl2NO4S2

Molecular Weight

558.5 g/mol

IUPAC Name

N-[5-(2-chlorobenzoyl)-4-(3-chlorophenyl)thiophen-2-yl]-2-(4-ethylsulfonylphenyl)acetamide

InChI

InChI=1S/C27H21Cl2NO4S2/c1-2-36(33,34)20-12-10-17(11-13-20)14-24(31)30-25-16-22(18-6-5-7-19(28)15-18)27(35-25)26(32)21-8-3-4-9-23(21)29/h3-13,15-16H,2,14H2,1H3,(H,30,31)

InChI Key

PDIFKINHSRCGJM-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(S2)C(=O)C3=CC=CC=C3Cl)C4=CC(=CC=C4)Cl

Origin of Product

United States

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